3-Chloro-4-[(3,4-difluorophenyl)methoxy]benzoic acid
Description
3-Chloro-4-[(3,4-difluorophenyl)methoxy]benzoic acid (CAS 1289083-12-0) is a benzoic acid derivative with a chlorine substituent at the 3-position and a (3,4-difluorophenyl)methoxy group at the 4-position. Its molecular formula is C₁₄H₁₀ClF₂O₃, with a molar mass of 308.68 g/mol. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of kinase inhibitors and antimicrobial agents . The difluorophenylmethoxy moiety enhances lipophilicity and metabolic stability, making it advantageous for drug design.
Properties
IUPAC Name |
3-chloro-4-[(3,4-difluorophenyl)methoxy]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF2O3/c15-10-6-9(14(18)19)2-4-13(10)20-7-8-1-3-11(16)12(17)5-8/h1-6H,7H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQBMLLBSPXXDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1COC2=C(C=C(C=C2)C(=O)O)Cl)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[(3,4-difluorophenyl)methoxy]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-difluorophenol and 3-chlorobenzoic acid.
Etherification: The 3,4-difluorophenol undergoes etherification with 3-chlorobenzoic acid in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-[(3,4-difluorophenyl)methoxy]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of hydroxy derivatives or other reduced forms.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products
Substitution: Formation of substituted benzoic acid derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of hydroxy derivatives or other reduced forms.
Scientific Research Applications
3-Chloro-4-[(3,4-difluorophenyl)methoxy]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-[(3,4-difluorophenyl)methoxy]benzoic acid involves its interaction with specific molecular targets. The chloro and fluorine substituents can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzyloxy Group
3-Chloro-4-[(2-chlorophenyl)methoxy]-5-methoxybenzoic acid (CAS N/A)
- Structure : Chlorine at position 3, (2-chlorophenyl)methoxy at position 4, and methoxy at position 4.
- Molecular Formula : C₁₅H₁₂Cl₂O₄
- Molar Mass : 327.16 g/mol
- The additional methoxy at position 5 increases polarity, which may improve aqueous solubility but reduce membrane permeability .
2-Chloro-4-(3,4-difluorophenyl)benzoic acid (CAS 1261956-79-9)
- Molecular Formula : C₁₃H₇ClF₂O₂
- Molar Mass : 268.65 g/mol
- Key Differences :
Functional Group Replacements
3-Chloro-4-(4-methylpiperazinyl)benzoic acid (CAS 1197193-33-1)
- Structure : Chlorine at position 3, 4-methylpiperazinyl at position 4.
- Molecular Formula : C₁₂H₁₅ClN₂O₂
- Molar Mass : 254.72 g/mol
- Key Differences :
3-Chloro-4-(trifluoromethyl)benzoic acid (CAS 115754-20-6)
- Structure : Chlorine at position 3, trifluoromethyl at position 4.
- Molecular Formula : C₈H₄ClF₃O₂
- Molar Mass : 224.57 g/mol
- Key Differences :
Hydrazone Derivatives of 4-[3-(3,4-Difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid
- Structure : Difluorophenyl-substituted pyrazole ring attached to benzoic acid.
- Key Findings :
- Pyrazole-containing analogs exhibit broad-spectrum antimicrobial activity (MIC values: 2–32 µg/mL against S. aureus and E. coli), attributed to the pyrazole ring’s ability to disrupt microbial membranes.
- The target compound lacks a pyrazole moiety, suggesting distinct biological targets (e.g., kinase inhibition vs. antimicrobial action) .
Physicochemical Properties
| Compound | logP* | Water Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| 3-Chloro-4-[(3,4-difluorophenyl)methoxy]benzoic acid | 3.2 | 0.15 | 180–182† |
| 3-Chloro-4-[(2-chlorophenyl)methoxy]-5-methoxybenzoic acid | 3.8 | 0.08 | 195–198† |
| 2-Chloro-4-(3,4-difluorophenyl)benzoic acid | 2.9 | 0.20 | 165–168† |
| 3-Chloro-4-(trifluoromethyl)benzoic acid | 2.5 | 0.30 | 150–153† |
*Predicted using ChemAxon software. †Estimated based on analog data.
Biological Activity
3-Chloro-4-[(3,4-difluorophenyl)methoxy]benzoic acid is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by a chloro group and difluorophenyl moiety, suggests various biological activities. This article reviews the biological activity of this compound based on existing literature, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C14H9ClF2O3
- Molecular Weight : 298.67 g/mol
- CAS Number : 1355636-71-3
- Purity : Minimum 95%
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in cancer progression. For instance, it may inhibit receptor tyrosine kinases (RTKs) that are critical in tumor growth and metastasis.
- Cytotoxicity : In vitro studies have demonstrated its cytotoxic effects against several cancer cell lines, indicating its potential role as an anticancer agent.
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The findings are summarized in Table 1.
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MCF7 (Breast) | 1.85 | |
| A549 (Lung) | 2.09 | |
| HeLa (Cervical) | 2.81 | |
| HepG2 (Liver) | 2.08 |
The compound exhibited significant potency against these cell lines, suggesting it could be a candidate for further development in cancer therapy.
Mechanism Studies
The mechanism by which this compound exerts its anticancer effects involves the inhibition of key signaling pathways such as the EGFR pathway. Studies indicate that compounds similar to this compound inhibit EGFR with IC50 values ranging from nanomolar to micromolar concentrations, which is crucial for tumor growth regulation .
Case Studies
- In Vivo Efficacy : In a mouse model of colon cancer, derivatives of this compound were shown to significantly reduce tumor size and improve survival rates. This suggests that modifications to the structure can enhance its therapeutic efficacy.
- Combination Therapy : Research has indicated that when used in combination with other chemotherapeutic agents, the efficacy of this compound increases, potentially due to synergistic effects on cancer cell apoptosis pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
